Cas no 1364933-64-1 (4-Fluoro-4-methylaminorex)

4-Fluoro-4-methylaminorex structure
4-Fluoro-4-methylaminorex structure
商品名:4-Fluoro-4-methylaminorex
CAS番号:1364933-64-1
MF:C10H11FN2O
メガワット:194.205545663834
CID:4762633

4-Fluoro-4-methylaminorex 化学的及び物理的性質

名前と識別子

    • 4-fluoro-4-methylaminorex
    • 4'-Fluoro 4-mar
    • p-F-4-Methylaminorex
    • 4-Fpo
    • Para-fluoro methylaminorex
    • p-Fluoro-4-methylaminorex
    • 4'-Fluoro-4-methylaminorex
    • Para-fluoro-4-methylaminorex
    • QMW9X4B373
    • 5-(4-Fluorophenyl)-4,5-dihydro-4-methyl-2-oxazolamine
    • 5-(4-Fluorophenyl)-4-methyl-4,5-dihydrooxazol-2-amine
    • 2-Oxazolamine, 5-(4-fluorophenyl)-4,5-dihydro-4-methyl-
    • 4-Methyl-5-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
    • 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
    • 4-Fluoro-4-methylaminorex
    • インチ: 1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)
    • InChIKey: UYKYWISHPDEDRQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C(C)N=C(N)O1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 47.6

4-Fluoro-4-methylaminorex 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX54187-1mg
4-fluoro-4-methylaminorex
1364933-64-1 ≥98%
1mg
$73.00 2024-04-20
1PlusChem
1P01EH4B-1mg
4-fluoro-4-methylaminorex
1364933-64-1 ≥98%
1mg
$124.00 2023-12-22
1PlusChem
1P01EH4B-5mg
4-fluoro-4-methylaminorex
1364933-64-1 ≥98%
5mg
$339.00 2023-12-22
A2B Chem LLC
AX54187-5mg
4-fluoro-4-methylaminorex
1364933-64-1 ≥98%
5mg
$251.00 2024-04-20

4-Fluoro-4-methylaminorex 関連文献

Related Articles

4-Fluoro-4-methylaminorexに関する追加情報

Professional Introduction to Compound with CAS No. 1364933-64-1 and Product Name: 4-Fluoro-4-methylaminorex

4-Fluoro-4-methylaminorex, identified by the Chemical Abstracts Service Number (CAS No.) 1364933-64-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, which have garnered considerable attention due to their diverse pharmacological properties. The presence of both a fluorine atom and a methylamine group in its molecular structure contributes to its unique chemical behavior and potential therapeutic applications.

The molecular structure of 4-Fluoro-4-methylaminorex consists of a benzene ring substituted with a fluorine atom at the 4-position and an amine group at the 4-position, which is further methylated. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for further investigation in drug discovery. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of novel pharmaceutical agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-Fluoro-4-methylaminorex. Research studies have begun to uncover its potential role in various therapeutic areas, including central nervous system (CNS) disorders. The compound's ability to interact with neurotransmitter systems has led scientists to investigate its effects on mood regulation, cognitive function, and pain management. Preliminary findings suggest that 4-Fluoro-4-methylaminorex may exhibit properties similar to other amine derivatives known for their psychoactive effects, although further research is necessary to fully understand its mechanisms of action.

One of the most intriguing aspects of 4-Fluoro-4-methylaminorex is its structural similarity to several compounds that have shown promise in preclinical studies. For instance, analogs with similar fluorinated amine moieties have been explored for their potential as anxiolytics and antidepressants. The unique combination of fluorine and methylamine groups in 4-Fluoro-4-methylaminorex may contribute to its selectivity for certain neurotransmitter receptors, thereby minimizing side effects associated with less selective compounds.

The synthesis of 4-Fluoro-4-methylaminorex presents both challenges and opportunities for chemists. The introduction of a fluorine atom into the molecular framework requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this goal. These techniques not only enhance the efficiency of the synthesis but also allow for the introduction of additional functional groups, expanding the chemical space available for drug development.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 4-Fluoro-4-methylaminorex. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing modified versions of the molecule that could improve its pharmacological profile. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce the reliance on empirical screening methods.

The pharmacokinetic properties of 4-Fluoro-4-methylaminorex are another area of active investigation. Understanding how quickly the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a therapeutic agent. Preliminary studies suggest that 4-Fluoro-4-methylaminorex may exhibit favorable pharmacokinetic characteristics, such as good oral bioavailability and moderate metabolic clearance. However, more comprehensive studies are needed to confirm these findings and identify any potential issues related to drug interactions or toxicity.

In conclusion, 4-Fluoro-4-methylaminorex (CAS No. 1364933-64-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of a fluorine atom and a methylamine group endows it with distinctive chemical properties that make it an attractive candidate for further exploration. As research continues to uncover new insights into its pharmacological effects and synthetic pathways, 4-Fluoro-4-methylaminorex holds great promise for contributing to advancements in medicine.

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